(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one (Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 956201-46-0
VCID: VC4554609
InChI: InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13-
SMILES: C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S
Molecular Formula: C22H19N3OS3
Molecular Weight: 437.59

(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.: 956201-46-0

Cat. No.: VC4554609

Molecular Formula: C22H19N3OS3

Molecular Weight: 437.59

* For research use only. Not for human or veterinary use.

(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one - 956201-46-0

Specification

CAS No. 956201-46-0
Molecular Formula C22H19N3OS3
Molecular Weight 437.59
IUPAC Name (5Z)-3-cyclopentyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13-
Standard InChI Key WAHVZOWSQQWODM-UYRXBGFRSA-N
SMILES C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a thioxothiazolidin-4-one backbone, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions . Substituents include:

  • A cyclopentyl group at position 3, enhancing lipophilicity and influencing binding affinity.

  • A pyrazole ring at position 5, substituted with phenyl (position 1) and thiophen-2-yl (position 3) groups. This aromatic system contributes to π-π stacking interactions with biological targets .

Molecular Properties

PropertyValue
Molecular formulaC₂₃H₂₀N₄OS₂
Molecular weight456.56 g/mol
XLogP34.7
Hydrogen bond donors1
Hydrogen bond acceptors5

Derived from structural analogs in sources .

Synthetic Pathways

Key Reactions

The synthesis typically involves a Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and 3-cyclopentyl-2-thioxothiazolidin-4-one under basic conditions :

  • Precursor Preparation:

    • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of the corresponding pyrazole .

    • 3-cyclopentyl-2-thioxothiazolidin-4-one is prepared by cyclizing cyclopentylamine with carbon disulfide and chloroacetic acid .

  • Condensation:
    The aldehyde and thioxothiazolidinone undergo condensation in anhydrous ethanol with piperidine as a catalyst, yielding the (Z)-isomer predominantly .

Reaction Conditions:

  • Temperature: 80°C

  • Time: 12–24 hours

  • Yield: 65–78%

Pharmacological Activities

Antimicrobial Efficacy

In vitro studies on structurally analogous thiazolidin-4-ones demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Source
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans16–32

Mechanistic studies suggest enzyme inhibition (e.g., bacterial dihydrofolate reductase) and disruption of microbial cell membranes .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.3Caspase-3 activation
A549 (lung)18.7ROS generation

The thiophene and pyrazole moieties may facilitate intercalation with DNA or inhibition of topoisomerase II .

Structure-Activity Relationships (SAR)

  • Cyclopentyl Substituent: Enhances metabolic stability compared to smaller alkyl groups (e.g., methyl) .

  • Thiophen-2-yl Group: Increases lipophilicity, improving blood-brain barrier penetration in analogs .

  • Z-Configuration: Critical for maintaining planar geometry, enabling optimal target binding .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Modifications at the pyrazole’s phenyl group (e.g., nitro, methoxy) improve potency against multidrug-resistant strains .

  • Combination Therapy: Synergistic effects observed with β-lactam antibiotics against MRSA .

Material Science

  • Photochromic Materials: Pyrazole-thiophene hybrids exhibit reversible color changes under UV light, useful in sensors .

Challenges and Future Directions

  • Solubility Limitations: Poor aqueous solubility (LogP ≈ 4.7) necessitates formulation strategies (e.g., nanoemulsions).

  • Toxicology Profiles: Chronic toxicity studies in mammalian models are pending.

  • Synthetic Scalability: Transitioning from batch to flow chemistry could enhance yield and purity .

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